molecular formula C12H16ClN B6307777 1,2,3,3-Tetramethyl-3H-indolium chloride CAS No. 62439-66-1

1,2,3,3-Tetramethyl-3H-indolium chloride

Cat. No.: B6307777
CAS No.: 62439-66-1
M. Wt: 209.71 g/mol
InChI Key: GXQHIKHECXFUOE-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethyl-3H-indolium chloride is an organic compound belonging to the indolium family. It is characterized by its crystalline solid form, typically appearing as white to light yellow crystals. This compound is notable for its applications in various fields, including organic synthesis, photochemistry, and as a reagent in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetramethyl-3H-indolium chloride can be synthesized through the methylation of 3H-indolium compounds. A common method involves reacting 3H-indolium with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3-Tetramethyl-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indolium ring.

    Reduction: Reduced forms of the indolium compound.

    Substitution: Substituted indolium derivatives with various functional groups.

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in the study of biological systems, particularly in fluorescence imaging due to its photochemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indolium chloride involves its interaction with molecular targets through its indolium ring structure. The compound can participate in electron transfer reactions, making it useful in photochemical applications. Its ability to form stable complexes with various substrates also underlies its role as a catalyst in organic reactions.

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,2,3,3-Tetramethyl-3H-indolium bromide
  • 1,2,3,3-Tetramethyl-3H-indolium sulfate

Comparison: 1,2,3,3-Tetramethyl-3H-indolium chloride is unique due to its chloride ion, which influences its solubility and reactivity compared to its iodide and bromide counterparts. The chloride variant is often preferred in reactions requiring a less bulky leaving group, providing distinct advantages in certain synthetic applications.

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.ClH/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQHIKHECXFUOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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